2,4,6-Trifluoro-N-(propan-2-yl)aniline as a Specified Intermediate in Patent-Protected Large-Scale Pharmaceutical Manufacturing
The compound is explicitly specified as an intermediate in the Eli Lilly patent (US 12071423) for large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide hemisuccinate, with processes enabling manufacture of tablets containing 25 mg, 50 mg, 100 mg, or 200 mg free base equivalent of the final drug substance [1]. This patent documentation provides direct evidence of industrial-scale utility, distinguishing it from unalkylated 2,4,6-trifluoroaniline (CAS 363-81-5) which lacks patent documentation for this specific pharmaceutical manufacturing application.
| Evidence Dimension | Documented industrial pharmaceutical manufacturing utility |
|---|---|
| Target Compound Data | Explicitly named intermediate in US Patent 12071423 for large-scale manufacturing with tablet formulation specifications (25–200 mg) |
| Comparator Or Baseline | 2,4,6-Trifluoroaniline (CAS 363-81-5): No patent documentation for this specific application |
| Quantified Difference | Qualitative: Patent-specified intermediate status vs. no documented role |
| Conditions | USPTO patent documentation (filed April 14, 2023; issued August 27, 2024); Eli Lilly and Company assignee |
Why This Matters
Procurement decisions for pharmaceutical process development must align with patent-specified intermediates to ensure regulatory compliance and process reproducibility.
- [1] Aburub A, Coates DA, Frank SA, Kerr MS, Rothhaar RR, Vaid RK. Processes and intermediate for the preparation of 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide hemisuccinate. US Patent 12071423. Issued August 27, 2024. Assignee: Eli Lilly and Company. View Source
